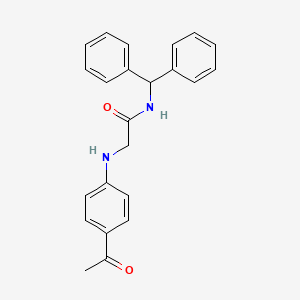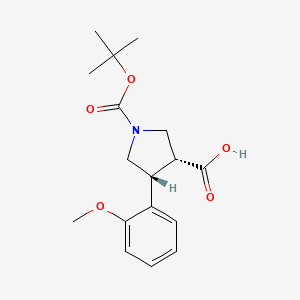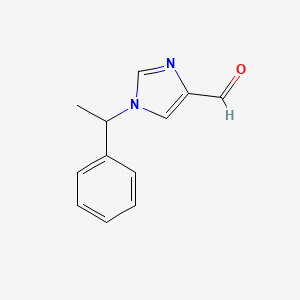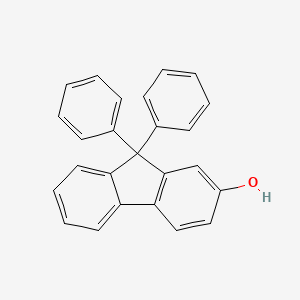
9,9-diphenyl-9H-fluoren-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Diphenyl-9H-fluoren-2-ol is an organic compound with the molecular formula C25H18O It is a derivative of fluorene, characterized by the presence of two phenyl groups attached to the ninth carbon of the fluorene backbone and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-diphenyl-9H-fluoren-2-ol typically involves the reaction of fluorene derivatives with phenylating agents. One common method includes the use of 9-fluorenone as a starting material, which undergoes a Grignard reaction with phenylmagnesium bromide to introduce the phenyl groups. The resulting intermediate is then subjected to reduction to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 9,9-Diphenyl-9H-fluoren-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of 9,9-diphenylfluorenone.
Reduction: Formation of 9,9-diphenylfluorene.
Substitution: Formation of halogenated derivatives of this compound
Scientific Research Applications
9,9-Diphenyl-9H-fluoren-2-ol has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent thermal stability and fluorescent properties
Mechanism of Action
The mechanism of action of 9,9-diphenyl-9H-fluoren-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenyl groups contribute to the compound’s stability and electronic properties, making it suitable for applications in electronic devices. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
9,9-Diphenyl-9H-fluorene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
9,9-Diphenyl-9H-fluoren-2-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
9,9-Diphenyl-9H-fluoren-2-boronic acid: Contains a boronic acid group, used in cross-coupling reactions in organic synthesis
Uniqueness: 9,9-Diphenyl-9H-fluoren-2-ol is unique due to the presence of both phenyl groups and a hydroxyl group, which impart distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C25H18O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
9,9-diphenylfluoren-2-ol |
InChI |
InChI=1S/C25H18O/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,26H |
InChI Key |
DEOLOAZXQGHDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
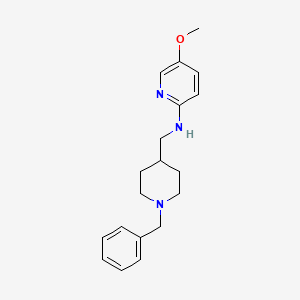
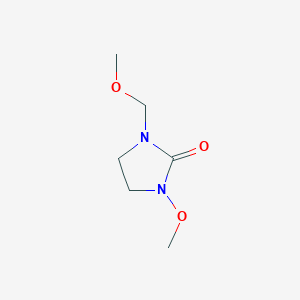
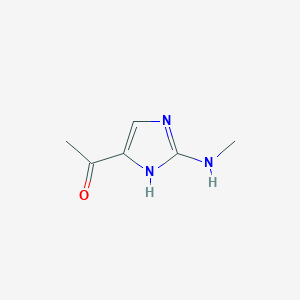
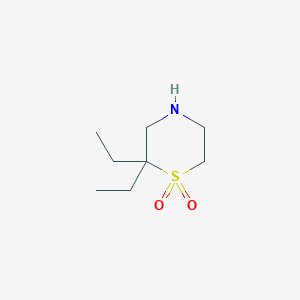
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
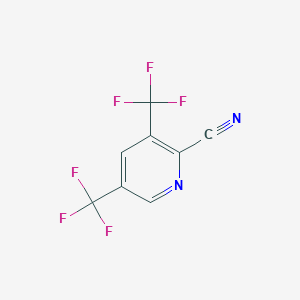
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)

